molecular formula C8H7FN2O2 B2652905 4-Carbamimidoyl-3-fluorobenzoic acid CAS No. 1260847-71-9

4-Carbamimidoyl-3-fluorobenzoic acid

Cat. No.: B2652905
CAS No.: 1260847-71-9
M. Wt: 182.154
InChI Key: LDDZNFWRKPAPJQ-UHFFFAOYSA-N
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Description

4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) is a fluorinated aromatic building block with molecular formula C8H7FN2O2 and a molecular weight of 182.15 g/mol . This compound features both a carboxamidine (amidino) group and a carboxylic acid functional group on a fluorinated benzene ring, making it a versatile intermediate for constructing more complex molecules in medicinal chemistry and drug discovery research. The presence of multiple functional groups allows for selective reactions and diversification. Fluorobenzoic acid derivatives are established as key precursors in the synthesis of various pharmacologically active compounds, including irreversible EGFR inhibitors like dacomitinib for non-small cell lung cancer (NSCLC) treatment and other therapeutic agents such as EP2 receptor agonists and Factor IXa inhibitors . The carbamimidoyl group is a key structural motif in many bioactive molecules and can serve as a precursor to various heterocyclic systems. This compound is intended for research applications only in laboratory settings. Handling should follow proper safety protocols. The specific hazards are not fully characterized, so standard precautions for laboratory chemicals should be used, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-carbamimidoyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H3,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDZNFWRKPAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidoyl-3-fluorobenzoic acid can be achieved through several methodsThe resulting intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidoyl-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Carbamimidoyl-3-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Carbamimidoyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Differences :

  • Caffeic acid features a 3,4-dihydroxybenzene ring with a propenoic acid side chain, whereas 4-carbamimidoyl-3-fluorobenzoic acid replaces the hydroxyl groups with fluorine and carbamimidoyl substituents. Functional Properties:
  • Caffeic acid’s dihydroxy groups enable antioxidant activity and metal chelation, making it valuable in food, cosmetics, and pharmacology . The fluorinated analog lacks hydroxyl groups but may exhibit enhanced metabolic stability due to fluorine’s electronegativity.
    Applications :
  • Caffeic acid is used as a reference standard, supplement ingredient, and precursor in organic synthesis .

4-Fluoro-3-methylbenzoic Acid

Structural Differences :

  • This compound has a fluorine atom at the 4-position and a methyl group at the 3-position, compared to the carbamimidoyl (4-position) and fluorine (3-position) in the target compound.
    Electronic Effects :
  • The methyl group is electron-donating, slightly reducing benzoic acid’s acidity, while fluorine’s electron-withdrawing nature increases acidity. The carbamimidoyl group’s strong electron-withdrawing effect likely makes this compound more acidic than 4-fluoro-3-methylbenzoic acid.
    Applications :
  • Fluorinated benzoic acids like 4-fluoro-3-methylbenzoic acid are intermediates in antibiotics and antivirals . The carbamimidoyl group’s hydrogen-bonding capability could expand applications in targeted drug design.

General Trends in Fluorobenzoic Acid Derivatives

  • Acidity : Fluorine substitution typically lowers pKa (increases acidity) due to its inductive effect. Carbamimidoyl groups further enhance acidity.
  • Bioactivity : Fluorine improves bioavailability and resistance to oxidative degradation. Carbamimidoyl groups may enhance target binding via ionic or hydrogen-bond interactions.

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Compound Substituents Molecular Weight (g/mol) Predicted pKa Key Applications
This compound 3-F, 4-carbamimidoyl ~183.1* ~2.1–2.5* Enzyme inhibitors, drug design
Caffeic acid 3,4-diOH, propenoic acid 180.16 4.4 (COOH) Antioxidants, supplements
4-Fluoro-3-methylbenzoic acid 3-CH₃, 4-F 168.14 ~2.8 Pharmaceutical intermediates

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Carbamimidoyl-3-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves functional group transformations on fluorinated benzoic acid scaffolds. For example:

  • Carbamimidoyl Introduction : Reacting 3-fluoro-4-bromobenzoic acid with guanidine under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
  • Fluorine Retention : Use of mild fluorinating agents (e.g., Selectfluor®) to preserve fluorine substituents during synthesis .
  • Yield Optimization : Monitoring reaction progress via HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for benzoic acid:guanidine) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F) , while ¹H NMR confirms carbamimidoyl proton signals (δ 6.5–7.5 ppm).
  • X-Ray Crystallography : SHELXL software resolves molecular geometry, with emphasis on fluorine-carbamimidoyl dihedral angles to assess steric effects.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 198.05) and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Poor in water (logP ~1.8); use DMSO or DMF for stock solutions. Solubility in ethanol is moderate (20 mg/mL at 25°C) .
  • Stability : Degrades in acidic conditions (pH <3); store at -20°C under inert gas (N₂/Ar) to prevent carbamimidoyl hydrolysis .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, logP) across studies?

  • Methodological Answer :

  • Systematic Replication : Reproduce synthesis and purification protocols (e.g., column chromatography vs. recrystallization) to isolate batch-specific variations .
  • Cross-Validation : Compare DSC (melting point) and HPLC (purity) data with computational predictions (e.g., ChemAxon logP calculator) .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability in reported data .

Q. What computational approaches are used to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., binding to serine proteases) .
  • DFT Calculations : Gaussian 16 evaluates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : GROMACS assesses dynamic behavior in solvated systems, focusing on fluorine’s role in hydrophobic interactions .

Q. How can researchers optimize catalytic systems for regioselective modifications of this compound?

  • Methodological Answer :

  • Metal Catalysis : Pd(PPh₃)₄ for Suzuki coupling at the carbamimidoyl site (e.g., aryl boronic acid derivatives) .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the carbamimidoyl group during fluorination .
  • Kinetic Studies : Monitor reaction intermediates via in situ IR spectroscopy to refine temperature/pH conditions .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer :

  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed carbamimidoyl derivatives) that alter activity .
  • Pharmacokinetic Modeling : Compartmental analysis (e.g., WinNonlin) correlates in vitro IC₅₀ with plasma concentration-time profiles .
  • Tissue-Specific Assays : Ex vivo organ models (e.g., liver microsomes) assess first-pass metabolism effects .

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